N-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)-3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)-3-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-carbazol-9-yl-2-hydroxypropoxy with 4-(3-methylphenyl)acetamide under specific conditions. The reaction often requires the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction temperature is usually maintained between 60-80°C, and the reaction time can vary from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)-3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)-3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide
- N-(4-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide
- N’-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)-2-furohydrazide
Uniqueness
N-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)-3-methylphenyl)acetamide stands out due to its specific structural features, such as the presence of the carbazole moiety and the hydroxypropoxy group
Properties
IUPAC Name |
N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-13-18(25-17(2)27)11-12-24(16)29-15-19(28)14-26-22-9-5-3-7-20(22)21-8-4-6-10-23(21)26/h3-13,19,28H,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTQCMQSBHWXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.